![molecular formula C12H17NO3 B14212522 N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide CAS No. 831171-91-6](/img/structure/B14212522.png)
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide: is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a butanamide moiety, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide typically involves the reaction of 3-hydroxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide can undergo oxidation reactions to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Quinones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in and studies.
Medicine: Explored for its and properties.
Industry: Utilized in the production of pharmaceutical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
- N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine
- N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylbutanamide
Uniqueness
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide stands out due to its unique combination of hydroxyphenyl and butanamide groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various synthetic and biological applications .
Propriétés
Numéro CAS |
831171-91-6 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H17NO3/c1-2-4-12(16)13-8-11(15)9-5-3-6-10(14)7-9/h3,5-7,11,14-15H,2,4,8H2,1H3,(H,13,16)/t11-/m0/s1 |
Clé InChI |
PTCREKLAHHCVKK-NSHDSACASA-N |
SMILES isomérique |
CCCC(=O)NC[C@@H](C1=CC(=CC=C1)O)O |
SMILES canonique |
CCCC(=O)NCC(C1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
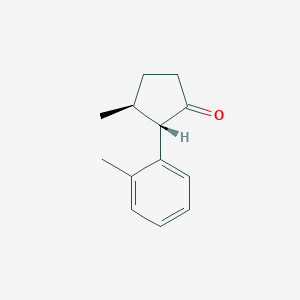
![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

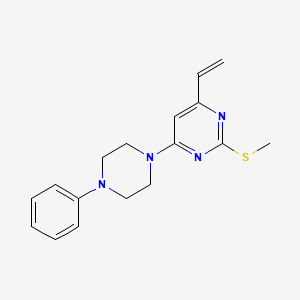
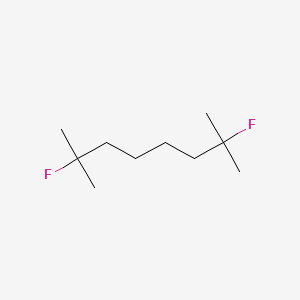

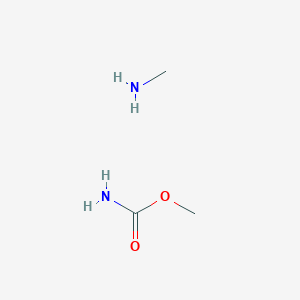



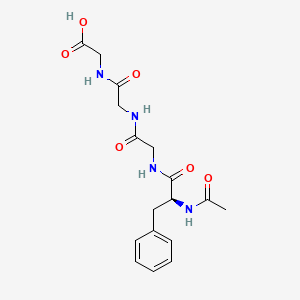
![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)
